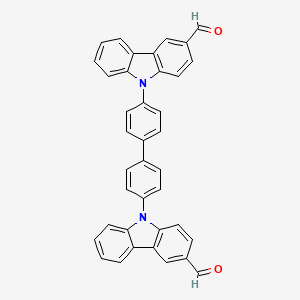
9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)
Vue d'ensemble
Description
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of two formyl groups attached to the carbazole moieties, which are further connected to a biphenyl core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Derivative: The initial step involves the formation of a carbazole derivative through a cyclization reaction.
Formylation: The carbazole derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce formyl groups at the desired positions.
Coupling with Biphenyl: The formylated carbazole derivatives are then coupled with a biphenyl core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole moieties, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is primarily related to its ability to participate in various chemical reactions and interactions. The formyl groups and carbazole moieties play a crucial role in its reactivity and interaction with other molecules. The compound can act as a host material in OLEDs, facilitating efficient energy transfer from dopant molecules to enhance electroluminescence and color purity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(carbazol-9-yl)biphenyl: Similar in structure but lacks the formyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another similar compound used in OLEDs but with different electronic properties due to the absence of formyl groups.
Uniqueness
4,4’-Bis(3-formylcarbazol-9-yl)biphenyl is unique due to the presence of formyl groups, which enhance its reactivity and make it suitable for a wider range of applications, particularly in the field of organic electronics and materials science.
Propriétés
Formule moléculaire |
C38H24N2O2 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
9-[4-[4-(3-formylcarbazol-9-yl)phenyl]phenyl]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C38H24N2O2/c41-23-25-9-19-37-33(21-25)31-5-1-3-7-35(31)39(37)29-15-11-27(12-16-29)28-13-17-30(18-14-28)40-36-8-4-2-6-32(36)34-22-26(24-42)10-20-38(34)40/h1-24H |
Clé InChI |
FYLKHVAQFJBJOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=O)C8=CC=CC=C86)C=CC(=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,5,5-Trimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone](/img/structure/B8409995.png)
![4(1h)-Quinazolinone,2-[(2-methylphenyl)amino]-](/img/structure/B8409996.png)

![9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B8410002.png)
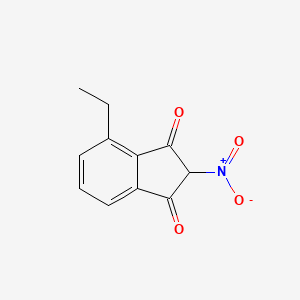
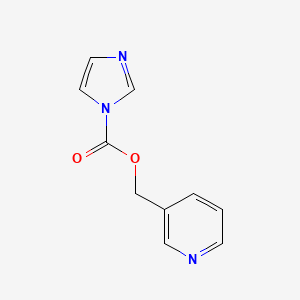
![2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol](/img/structure/B8410014.png)
![6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8410026.png)
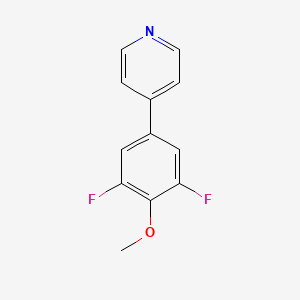


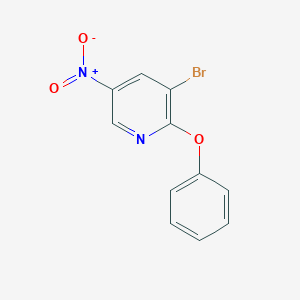
![1-Methyl-4-oxo-7-fluoro-8-[4-[3-(methylthiomethyl)phenyl]piperazino]-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8410066.png)
![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)
